3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
1084-64-6
VCID:
VC20981601
InChI:
InChI=1S/C10H11ClO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3
SMILES:
CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2
Molecular Formula:
C10H11ClO4S2
Molecular Weight:
294.8 g/mol
3,4-Dihydro-6-methyl-2H-1-benzothiopyran-7-sulphonyl chloride 1,1-dioxide
CAS No.: 1084-64-6
Cat. No.: VC20981601
Molecular Formula: C10H11ClO4S2
Molecular Weight: 294.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1084-64-6 |
|---|---|
| Molecular Formula | C10H11ClO4S2 |
| Molecular Weight | 294.8 g/mol |
| IUPAC Name | 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H11ClO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3 |
| Standard InChI Key | JSNJMRWCUWQHKF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2 |
| Canonical SMILES | CC1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)CCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator